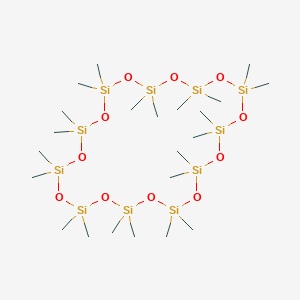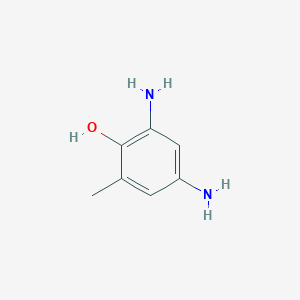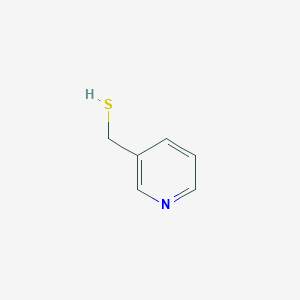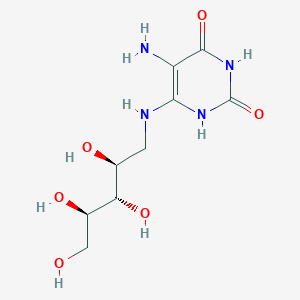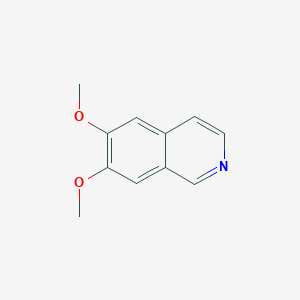
6,7-Dimethoxyisoquinoline
Übersicht
Beschreibung
6,7-Dimethoxyisoquinoline is a chemical compound with the molecular formula C11H11NO2 . It is a member of the class of isoquinolines carrying two methoxy substituents at positions 6 and 7 . It is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyisoquinoline involves the reaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . This leads to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxyisoquinoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyridine ring . The molecule carries two methoxy groups at positions 6 and 7 .Chemical Reactions Analysis
6,7-Dimethoxyisoquinoline can undergo a [4+2] cycloaddition reaction with o-quinone methides, playing the role of heterodienophile . The product of this reaction is 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho .Physical And Chemical Properties Analysis
6,7-Dimethoxyisoquinoline is a solid at 20°C . It has a molecular weight of 189.21 g/mol . The compound has a melting point range of 92.0 to 96.0°C and a boiling point of 158°C at 0.9 mmHg . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Substituted 6,7-dimethoxyisoquinolines
4-Methyl- and 4-ethyl-6,7-dimethoxyisoquinolines have been synthesized by base-induced alkylation of homoveratronitrile, hydrogenation, N-formylation of the resultant amines, phosphorus pentoside-induced cyclization, and palladium-catalyzed dehydrogenation . This process could be used in the synthesis of various other compounds.
Development of Anti-Cancer Drugs
The work on 4-Substituted 6,7-dimethoxyisoquinolines was supported by the National Cancer Institute of Canada, the Canadian Department of Public Health and Welfare, the National Research Council of Canada . This suggests that these compounds could have potential applications in the development of anti-cancer drugs.
Synthesis of Demethyl (oxy)aaptamine Skeleton
A shorter synthesis of the demethyl (oxy)aaptamine skeleton was developed via oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol followed by dehydrogenation with a hypervalent iodine reagent . This process could be used in the synthesis of various other compounds.
Development of Anti-Mycobacterial Drugs
The improved total synthesis of 3-(phenethylamino)demethyl (oxy)aaptamine, a potent anti-dormant mycobacterial agent, was achieved through the oxidative cyclization at the ortho-position of phenol . This suggests that these compounds could have potential applications in the development of anti-mycobacterial drugs.
Research on Alkaloid Synthesis
In connection with a problem on alkaloid synthesis, 4-methyl-, 4-ethyl-, and 4-acetyl- or 4-carbomethoxy-6,7-dimethoxyisoquinoline were synthesized . This suggests that these compounds could have potential applications in the research on alkaloid synthesis.
Research on Marine Drugs
Aaptamines are a class of alkaloids derived from marine sponges, particularly from Aaptos sp., with cytotoxic, antifungal, and antibacterial activities . Recent studies disclosed the potential of aaptamine as a therapeutic agent for neuropathic pain or Alzheimer’s disease . This suggests that these compounds could have potential applications in the research on marine drugs.
Safety And Hazards
Zukünftige Richtungen
6,7-Dimethoxyisoquinoline and its derivatives have potential therapeutic applications due to their anticonvulsant effects . Future research could focus on further elucidating the mechanism of action of these compounds and exploring their potential in the treatment of epilepsy and other neurological disorders .
Eigenschaften
IUPAC Name |
6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJVYESKUNMYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165032 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyisoquinoline | |
CAS RN |
15248-39-2 | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15248-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015248392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7Z274S93H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological targets of 6,7-dimethoxyisoquinoline derivatives?
A1: Research indicates that 6,7-dimethoxyisoquinoline derivatives interact with various biological targets, including:
- Phosphodiesterase 10A (PDE10A): Compounds like papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] exhibit inhibitory activity against PDE10A, a dual cAMP and cGMP phosphodiesterase primarily found in the brain. This inhibition modulates dopamine signaling pathways and influences the phosphorylation of glutamate receptor subunits. [, ]
- Nonselective Cation Channels: Certain derivatives, such as LOE 908 MS [(RS)-(3,4-dihydro-6,7-dimethoxyisoquinoline-1-γ1)-2-phenyl-N,N-di-[2(2,3,4-trimethoxyphenyl) ethyl]acetamide], demonstrate inhibitory effects on nonselective cation channels, particularly those involved in calcium influx following endothelin-1 stimulation. [, ]
Q2: How does PDE10A inhibition by 6,7-dimethoxyisoquinoline derivatives potentially impact schizophrenia symptoms?
A2: Preclinical studies suggest that PDE10A inhibitors like papaverine and MP-10 [2-{[4-(1methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline] might influence various symptom domains in schizophrenia:
- Positive Symptoms: They antagonize apomorphine-induced climbing in mice and inhibit conditioned avoidance responding in rodents, reflecting potential antipsychotic effects. [, ]
- Negative Symptoms: Both compounds show promise in increasing social behavior in specific mouse models, suggesting potential for addressing negative symptoms. [, ]
- Cognitive Deficits: Papaverine improves novel object recognition in rats and both compounds enhance social odor recognition in mice, indicating potential cognitive benefits. [, ]
Q3: What is the molecular formula and weight of 6,7-dimethoxyisoquinoline?
A3: The molecular formula of 6,7-dimethoxyisoquinoline is C11H11NO2, and its molecular weight is 189.21 g/mol.
Q4: What are the key spectroscopic characteristics of 6,7-dimethoxyisoquinoline and its derivatives?
A4: Spectroscopic data, including NMR and mass spectrometry, are crucial for characterizing 6,7-dimethoxyisoquinolines. For instance, 1H NMR helps determine the position and stereochemistry of substituents. The presence of the dimethoxy groups is clearly indicated by characteristic signals in the aromatic region. Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in structure elucidation. [, , , , , , , , ]
Q5: How do structural modifications of 6,7-dimethoxyisoquinoline affect its α1-adrenoceptor binding affinity?
A5: Studies indicate that the protonation state of the isoquinoline ring significantly influences binding to α1-adrenoceptors. N-1 protonation is essential for effective binding, unlike quinolines and quinazolines where N-2 protonation suffices. [] Substitutions at the 1 and 3 positions are also crucial, with bulky and lipophilic groups generally increasing affinity. [, ]
Q6: How do the substituents on the 1-aryl ring of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines influence their anticonvulsant activity?
A6: Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrates that the nature and position of substituents on the 1-aryl ring can significantly impact anticonvulsant activity in animal models. []
Q7: What are the common synthetic routes to access 6,7-dimethoxyisoquinoline derivatives?
A7: Several synthetic approaches are reported for the preparation of 6,7-dimethoxyisoquinolines:
- Bischler-Napieralski reaction: This classic method involves the cyclodehydration of N-acyl-β-phenethylamines in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). [, , ]
- Pictet-Spengler reaction: Condensation of β-phenethylamines with aldehydes or ketones under acidic conditions forms tetrahydroisoquinolines, which can be further aromatized. [, , ]
- Cycloaddition reactions: 3,4-Dihydro-6,7-dimethoxyisoquinoline can participate in cycloaddition reactions, such as [4+2] cycloadditions with various dienophiles, providing routes to complex heterocycles. [, , , , , ]
- Asymmetric synthesis: Chiral auxiliaries or catalysts can be used to achieve enantioselective synthesis of specific enantiomers of 6,7-dimethoxyisoquinoline derivatives. [, , ]
Q8: Can you provide examples of the application of 6,7-dimethoxyisoquinoline derivatives in the total synthesis of natural products?
A8: The versatility of 6,7-dimethoxyisoquinoline as a building block is evident in its utilization in the total synthesis of various natural products:
- (-)-Emetine: Asymmetric allylation of 3,4-dihydro-6,7-dimethoxyisoquinoline, followed by a series of transformations, provides access to a key chiral intermediate in the synthesis of (-)-emetine, an alkaloid with antiamebic properties. []
- (±)-Kikemanine and (±)-Capaurimine: These alkaloids, isolated from Corydalis species, have been synthesized using 1,2,3,4-tetrahydro-1-(3-hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline as a key intermediate. The synthesis involves a Mannich reaction followed by methylation and debenzylation steps. [, ]
- Corytenchirine: Photochemical approaches, starting from a suitably substituted tetrahydroisoquinoline derivative, have been employed in the synthesis of corytenchirine, an alkaloid with potential pharmacological properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









